2-(2-methoxyanilino)-2-oxoethyl N'-cyano-N-isopropylimidothiocarbamate
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Overview
Description
Chemical Reactions Analysis
N-cyano-N’-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed to yield the corresponding acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological processes and interactions at the molecular level.
Medicine: The compound could be explored for its potential therapeutic properties or as a lead compound in drug discovery.
Industry: It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-cyano-N’-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological or chemical outcomes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are necessary to fully understand its effects.
Comparison with Similar Compounds
N-cyano-N’-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester can be compared with other similar compounds, such as other anilides and carbamimidothioic acid derivatives. These comparisons highlight its unique structural features and potential applications. Similar compounds include:
- N-cyano-N’-propan-2-ylcarbamimidothioic acid derivatives with different ester groups.
- Anilides with varying substituents on the aromatic ring.
Each of these compounds may exhibit distinct properties and applications, making N-cyano-N’-propan-2-ylcarbamimidothioic acid [2-(2-methoxyanilino)-2-oxoethyl] ester unique in its own right.
Properties
CAS No. |
445385-82-0 |
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Molecular Formula |
C14H18N4O2S |
Molecular Weight |
306.39g/mol |
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] N-cyano-N'-propan-2-ylcarbamimidothioate |
InChI |
InChI=1S/C14H18N4O2S/c1-10(2)17-14(16-9-15)21-8-13(19)18-11-6-4-5-7-12(11)20-3/h4-7,10H,8H2,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
GUFGTTULDLSCJC-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N=C(NC#N)SCC(=O)NC1=CC=CC=C1OC |
SMILES |
CC(C)N=C(NC#N)SCC(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
CC(C)N=C(NC#N)SCC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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